molecular formula C23H28N2O5 B14964954 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B14964954
M. Wt: 412.5 g/mol
InChI Key: RIPKCRCOOXDTTG-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Ethoxy and Hydroxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Morpholine-4-carbonyl Group: This step may involve the use of coupling reagents such as EDCI or DCC to form an amide bond between the quinoline core and morpholine-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membranes. If it has anticancer properties, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline derivatives.

    Chloroquine: A well-known antimalarial drug that is a quinoline derivative.

    Quinidine: An antiarrhythmic agent derived from quinoline.

Uniqueness

4-(3-Ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C23H28N2O5/c1-3-30-19-13-15(7-8-17(19)26)21-20(23(28)25-9-11-29-12-10-25)14(2)24-16-5-4-6-18(27)22(16)21/h7-8,13,21,24,26H,3-6,9-12H2,1-2H3

InChI Key

RIPKCRCOOXDTTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)N4CCOCC4)C)O

Origin of Product

United States

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